molecular formula C16H11BrN2O B7646878 3-bromo-N-quinolin-8-ylbenzamide

3-bromo-N-quinolin-8-ylbenzamide

Cat. No.: B7646878
M. Wt: 327.17 g/mol
InChI Key: RIWNKHIIJKRUOY-UHFFFAOYSA-N
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Description

3-bromo-N-quinolin-8-ylbenzamide: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the third position of the benzamide moiety and a quinoline ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-bromo-N-quinolin-8-ylbenzamide typically involves the following steps:

  • Bromination of Benzamide:

    • The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
    • The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to obtain 3-bromobenzamide.
  • Formation of Quinolin-8-ylamine:

    • Quinoline is nitrated to form 8-nitroquinoline, which is then reduced to quinolin-8-ylamine using a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid.
  • Coupling Reaction:

    • The final step involves the coupling of 3-bromobenzamide with quinolin-8-ylamine. This is typically achieved through a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 3-bromo-N-quinolin-8-ylbenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions:

    • The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
    • Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Nucleophilic Substitution:

    • Reagents: Amines, thiols, alkoxides
    • Conditions: Organic solvents (e.g., ethanol, methanol), mild heating
  • Oxidation:

    • Reagents: Hydrogen peroxide, peracids
    • Conditions: Aqueous or organic solvents, room temperature or mild heating
  • Reduction:

    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether), low temperature

Major Products:

  • Substitution reactions yield various substituted derivatives of this compound.
  • Oxidation reactions produce quinoline N-oxide derivatives.
  • Reduction reactions result in reduced quinoline derivatives.

Scientific Research Applications

Chemistry:

  • 3-bromo-N-quinolin-8-ylbenzamide is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a precursor for the preparation of various substituted quinoline derivatives with potential applications in material science and catalysis.

Biology and Medicine:

  • This compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.

Industry:

  • In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs).
  • It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 3-chloro-N-quinolin-8-ylbenzamide
  • 3-fluoro-N-quinolin-8-ylbenzamide
  • 3-iodo-N-quinolin-8-ylbenzamide

Comparison:

  • 3-bromo-N-quinolin-8-ylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.
  • The bromine atom’s size and electronegativity influence the compound’s binding affinity to molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

3-bromo-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNKHIIJKRUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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